ω-Conotoxin GVIA Exhibits 3-4x Higher In Vivo Potency than MVIIA or CVID in Neuropathic Pain Models
In a rat spinal nerve ligation model of neuropathic pain, intrathecal ω-Conotoxin GVIA (ED50 = 0.12 μg/kg) was significantly more potent at attenuating tactile allodynia compared to ω-Conotoxin MVIIA (ED50 = 0.32 μg/kg) and ω-Conotoxin CVID (ED50 = 0.36 μg/kg) [1]. This represents a 2.7- and 3.0-fold higher potency, respectively, and confirms earlier findings that GVIA demonstrates 3–4 times greater in vivo potency when compared to MVIIA and CVID [2].
| Evidence Dimension | In vivo antinociceptive potency (ED50 for tactile allodynia) |
|---|---|
| Target Compound Data | ED50 = 0.12 μg/kg (95% CI: 0.06–0.24) |
| Comparator Or Baseline | ω-Conotoxin MVIIA: ED50 = 0.32 μg/kg (0.23–0.45); ω-Conotoxin CVID: ED50 = 0.36 μg/kg (0.27–0.48) |
| Quantified Difference | 2.7-fold more potent than MVIIA; 3.0-fold more potent than CVID; ~37-fold more potent than morphine (ED50 = 4.4 μg/kg) |
| Conditions | Rat spinal nerve ligation model of neuropathic pain; intrathecal administration |
Why This Matters
For in vivo pain research, GVIA's superior potency allows for lower dosing, which can be critical for minimizing non-specific effects and optimizing the therapeutic window in preclinical studies.
- [1] Scott DA, et al. Actions of intrathecal ω-conotoxins CVID, GVIA, MVIIA, and morphine in acute and neuropathic pain in the rat. Eur J Pharmacol. 2002;451(3):279-286. View Source
- [2] Omega Conotoxin. In: xPharm: The Comprehensive Pharmacology Reference. Elsevier; 2007:1-5. View Source
